molecular formula C10H9Cl2NOS B3250895 4-(3,4-Dichlorophenyl)thiomorpholin-3-one CAS No. 205683-35-8

4-(3,4-Dichlorophenyl)thiomorpholin-3-one

Cat. No. B3250895
Key on ui cas rn: 205683-35-8
M. Wt: 262.15 g/mol
InChI Key: YBQSSCZRWJOSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06388127B1

Procedure details

A 3-necked 3 L round bottomed flask equipped with overhead stirrer, temperature probe, and nitrogen inlet was charged with 100 grams (0.387 mol) of 2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride and 1 L of 2B-ethanol. To the resulting suspension was charged 76 grams (1.35 mol, 3.5 equivalents) of potassium hydroxide. The addition resulted in a temperature increase to approximately 35° C. This suspension was stirred at room temperature for 15-20 minutes, then cooled to 5-10° C. and treated with a solution of 59.1 grams (0.425 mol, 1.1 equivalents) of bromoacetic acid in 152 mL of 2B-ethanol. After stirring at room temperature for approximately 3 hours, the reaction mixture was concentrated under vacuum to a volume of approximately 225 mL. To this suspension was added 864 mL (9.15 mol, 23.6 equivalents) of acetic anhydride with no external cooling which resulted in a temperature increase to approximately 100° C. The flask was fitted with a condenser and receiving flask, and heated to 105-110° C. at which point distillate began to be collected. With continued heating, the internal temperature rose to 115° C., the reaction flask was refitted with a reflux condenser and the reaction mixture held at reflux for 1 hour. After allowing to cool to room temperature, the reaction mixture was poured into a 3-necked 5 L round bottomed flask containing 1700 mL of water and 864 mL of methylene chloride and stirred for 10-20 minutes at 20-25° C. The layers were separated and the organic layer was washed with 1 L of water then treated with 2 L of 10% aqueous sodium hydroxide which brought the pH to 9-10. The layers were separated, the organic layer was dried over magnesium sulfate, and concentrated atmospherically to a volume of approximately 200 mL. Displacement of the methylene chloride by isopropyl ether was accomplished by continuing to charge isopropyl ether and concentrating until an internal temperature of 68° C. was attained. The solution was then cooled to room temperature. Solids began to precipitate at 45° C. The resulting slurry was stirred at room temperature for two hours. The solids were collected by filtration, washed with isopropyl ether and vacuum dried at 45-50° C. to yield 57.5 grams (56.7% yield) of the title compound as a white solid, mp 81-83° C. 1H NMR (CDCl3) δ7.44 (d, J=8.7 Hz, 1H), 7.38 (d, J=2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 3.93 (t, J=11.5 Hz, 2H), 3.43 (s, 2H), 3.01 (t, J=11.5 Hz, 2H). 13C NMR (CDCl3) δ168.10, 143.04, 134.201, 132.25, 132.09, 129.42, 126.83, 53.32, 31.81, 27.86. HRMS (FAB) calcd for C10H9Cl2NOS: 261.9860; found: 261.9839.
Name
2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
2B-ethanol
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
59.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
2B-ethanol
Quantity
152 mL
Type
solvent
Reaction Step Three
Quantity
864 mL
Type
reactant
Reaction Step Four
Yield
56.7%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][CH2:11][CH2:12][SH:13])[CH:6]=[CH:7][C:8]=1[Cl:9].[OH-].[K+].Br[CH2:17][C:18]([OH:20])=O.C(OC(=O)C)(=O)C>>[Cl:2][C:3]1[CH:4]=[C:5]([N:10]2[CH2:11][CH2:12][S:13][CH2:17][C:18]2=[O:20])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|

Inputs

Step One
Name
2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride
Quantity
100 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NCCS
Name
2B-ethanol
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
59.1 g
Type
reactant
Smiles
BrCC(=O)O
Name
2B-ethanol
Quantity
152 mL
Type
solvent
Smiles
Step Four
Name
Quantity
864 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
This suspension was stirred at room temperature for 15-20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked 3 L round bottomed flask equipped with overhead stirrer
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
resulted in a temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
After stirring at room temperature for approximately 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum to a volume of approximately 225 mL
TEMPERATURE
Type
TEMPERATURE
Details
no external cooling which
CUSTOM
Type
CUSTOM
Details
resulted in a temperature
TEMPERATURE
Type
TEMPERATURE
Details
increase to approximately 100° C
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to 105-110° C. at which point distillate
CUSTOM
Type
CUSTOM
Details
to be collected
TEMPERATURE
Type
TEMPERATURE
Details
With continued heating
CUSTOM
Type
CUSTOM
Details
rose to 115° C.
CUSTOM
Type
CUSTOM
Details
the reaction flask was refitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a 3-necked 5 L round bottomed flask
ADDITION
Type
ADDITION
Details
containing 1700 mL of water and 864 mL of methylene chloride
STIRRING
Type
STIRRING
Details
stirred for 10-20 minutes at 20-25° C
Duration
15 (± 5) min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 1 L of water
ADDITION
Type
ADDITION
Details
then treated with 2 L of 10% aqueous sodium hydroxide which
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated atmospherically to a volume of approximately 200 mL
ADDITION
Type
ADDITION
Details
to charge isopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrating until an internal temperature of 68° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate at 45° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at room temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with isopropyl ether and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 45-50° C.

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1C(CSCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.5 g
YIELD: PERCENTYIELD 56.7%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.